molecular formula C19H16N4 B574780 N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline CAS No. 167288-32-6

N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline

Katalognummer: B574780
CAS-Nummer: 167288-32-6
Molekulargewicht: 300.365
InChI-Schlüssel: RWFJFDMDAKSLIO-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a benzotriazole moiety linked to an aniline group through a phenylmethyl bridge, making it a unique structure with potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halogenated aniline in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts such as palladium or copper complexes may be used to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF at 80°C.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is unique due to its specific combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

167288-32-6

Molekularformel

C19H16N4

Molekulargewicht

300.365

IUPAC-Name

N-[(R)-benzotriazol-2-yl(phenyl)methyl]aniline

InChI

InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H/t19-/m1/s1

InChI-Schlüssel

RWFJFDMDAKSLIO-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3

Synonyme

N ALPHA-DIPHENYLBENZOTRIAZOLEMETHAN-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.